molecular formula C20H22N2O3 B4146168 3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one

3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one

Cat. No.: B4146168
M. Wt: 338.4 g/mol
InChI Key: RBNSMFYLHOFKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2,5-dimethylphenoxyethoxyethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 2,5-Dimethylphenoxy Group: This step involves the reaction of the quinazolinone core with 2,5-dimethylphenol in the presence of a suitable base, such as potassium carbonate, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Ethoxyethyl Chain: The final step involves the reaction of the intermediate with ethylene oxide or a similar ethoxyethylating agent under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism can vary depending on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: A structural isomer with similar properties but different spatial arrangement.

    3-{2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: Another isomer with a different substitution pattern on the phenoxy group.

    3-{2-[2-(2,5-Dimethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone: A derivative with methoxy groups instead of methyl groups on the phenoxy ring.

Uniqueness

3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenoxy group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.

Properties

IUPAC Name

3-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-7-8-16(2)19(13-15)25-12-11-24-10-9-22-14-21-18-6-4-3-5-17(18)20(22)23/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNSMFYLHOFKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one
Reactant of Route 3
Reactant of Route 3
3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one
Reactant of Route 4
Reactant of Route 4
3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one
Reactant of Route 5
Reactant of Route 5
3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one
Reactant of Route 6
Reactant of Route 6
3-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.